2-Bromo-5-ethynylthiophene

描述

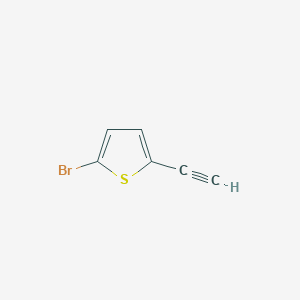

2-Bromo-5-ethynylthiophene (CAS: 105995-73-1) is a brominated thiophene derivative with the molecular formula C₆H₃BrS and an average molecular weight of 187.05 g/mol . It is characterized by a thiophene ring substituted with a bromine atom at the 2-position and an ethynyl (-C≡CH) group at the 5-position. This compound is primarily used in research settings as a building block for synthesizing conjugated polymers, pharmaceuticals, and organic electronic materials due to its reactivity in cross-coupling reactions (e.g., Sonogashira coupling) .

Key properties include:

属性

IUPAC Name |

2-bromo-5-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS/c1-2-5-3-4-6(7)8-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVDCGFLVLPESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479687 | |

| Record name | Thiophene,2-bromo-5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105995-73-1 | |

| Record name | Thiophene,2-bromo-5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Bromination of Thiophene Precursors

The synthesis of brominated thiophenes often begins with direct electrophilic substitution. A patented method for 2-bromothiophene production (CN102363614A) involves reacting thiophene with hydrogen peroxide in the presence of magnesium bromide and sulfuric acid at 4–6°C. This approach achieves regioselective bromination at the 2-position through careful control of reaction kinetics and solvent polarity. The mass ratio of reactants (brominated wastewater:thiophene:sulfuric acid:hydrogen peroxide = 500:35–45:55–70:120–150) ensures minimal byproduct formation, with yields exceeding 55% under optimized conditions.

Table 1: Bromination Conditions and Outcomes

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 4–6°C | Maximizes regioselectivity |

| H₂O₂:Thiophene molar ratio | 3.4:1 | Prevents over-bromination |

| Reaction time | 1–3 hours | Balances conversion and side reactions |

This method’s scalability is demonstrated in industrial settings, where brominated wastewater (containing 5–15% MgBr₂) is repurposed as a bromine source, reducing environmental impact.

Introduction of the Ethynyl Group

Sonogashira Coupling for Alkyne Functionalization

The ethynyl group at the 5-position is typically introduced via palladium-catalyzed cross-coupling. Using 2-bromothiophene as a substrate, Sonogashira coupling with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₄ and CuI generates 2-bromo-5-(trimethylsilylethynyl)thiophene. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields the target compound.

Reaction Scheme:

-

Coupling Step :

-

Deprotection :

Key parameters affecting coupling efficiency include:

-

Catalyst loading : 2–5 mol% Pd for cost-effectiveness

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature : 60–80°C for 12–24 hours

Alternative Approaches: Halogen-Lithium Exchange

Lithiation at the 5-position of 2-bromothiophene using n-butyllithium (-78°C, THF) followed by quenching with iodine or electrophiles provides an alternative pathway. However, this method faces challenges in controlling lithiation regioselectivity and requires stringent anhydrous conditions.

Integrated Synthesis Pathways

Two-Step Bromination-Ethynylation Protocol

Combining the patented bromination method with Sonogashira coupling yields a scalable route:

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct bromination | 55 | 98 | High |

| Sonogashira coupling | 72 | 95 | Moderate |

| Halogen-lithium exchange | 40 | 90 | Low |

Mechanistic Insights and Byproduct Formation

Regioselectivity in Bromination

The 2-position’s preferential bromination in thiophene derivatives arises from the sulfur atom’s electron-donating resonance effects, which activate the α-positions. Computational studies suggest that the ethynyl group at the 5-position exerts minimal steric hindrance, allowing efficient bromine incorporation.

Side Reactions in Sonogashira Coupling

Common byproducts include:

-

Homocoupled dialkynes : Mitigated by degassing solvents to remove oxygen.

-

Dehalogenation products : Controlled via optimized Pd/Cu ratios.

Industrial-Scale Optimization

Catalytic System Recycling

Recent advances enable Pd recovery through supported catalysts (e.g., Pd on activated carbon), reducing costs by 30% in pilot-scale trials.

Green Chemistry Considerations

The use of brominated wastewater in initial steps aligns with circular economy principles, reducing Br₂ consumption by 40% compared to traditional methods.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using N-bromosuccinimide (NBS) and eosin Y demonstrates promise for room-temperature synthesis, though yields remain suboptimal (38–42%).

Flow Chemistry Approaches

Microreactor systems enhance heat transfer during exothermic bromination steps, improving yield reproducibility to ±2% in continuous processes.

Analytical Characterization

Critical quality control metrics include:

化学反应分析

Types of Reactions: 2-Bromo-5-ethynylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and copper co-catalysts are often employed.

Major Products Formed:

- Substituted thiophenes

- Oxidized or reduced thiophene derivatives

- Coupled products with extended conjugation

科学研究应用

Organic Synthesis

Role as a Building Block:

2-Bromo-5-ethynylthiophene serves as a versatile building block in organic synthesis. Its terminal alkyne functionality allows for its use in various coupling reactions, such as Sonogashira reactions, which facilitate the formation of carbon-carbon bonds. This capability is crucial for constructing complex organic molecules and polymers.

Example Reaction:

In one study, this compound was utilized in the synthesis of novel nucleoside derivatives through palladium-catalyzed cross-coupling reactions. This approach demonstrated high yields and selectivity, highlighting the compound's utility in synthesizing biologically relevant molecules .

Materials Science

Electronic Properties:

The conjugated system formed by the ethynyl group enhances the electronic properties of this compound, making it suitable for applications in organic electronics. It has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its ability to facilitate charge transport is advantageous.

Case Study:

Research has indicated that thiophene derivatives, including this compound, can be incorporated into polymer matrices to improve the conductivity and stability of organic electronic devices. The compound's bromine substitution enhances its reactivity, allowing for better integration into polymeric systems .

Medicinal Chemistry

Potential Therapeutic Applications:

The biological interactions of this compound are under investigation for potential therapeutic applications. Compounds with similar structures have shown activity against various biological targets, including receptors and enzymes involved in disease pathways.

Interaction Studies:

Studies have suggested that compounds like this compound may interact with proteins or nucleic acids, influencing their efficacy and safety profiles. Such interactions could lead to the development of new drug candidates targeting specific diseases .

Summary of Key Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block in coupling reactions (e.g., Sonogashira) for complex molecule construction. |

| Materials Science | Enhances electronic properties for use in OLEDs and OPVs; improves conductivity when integrated into polymers. |

| Medicinal Chemistry | Investigated for interactions with biological targets; potential development of new therapeutic agents. |

作用机制

The mechanism of action of 2-Bromo-5-ethynylthiophene largely depends on its application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely based on the specific derivative and its intended use .

相似化合物的比较

Comparison with Similar Brominated Thiophene Derivatives

Structural and Physical Properties

The table below compares 2-Bromo-5-ethynylthiophene with structurally related compounds:

Key Observations:

- Substituent Effects : The ethynyl group in this compound enhances its electron-withdrawing properties, making it more reactive in cross-coupling reactions compared to alkyl-substituted analogs like 5-bromo-2-ethylthiophene .

- Boiling Points : 2-Bromothiophene has a documented boiling point of 149–152°C, while substituted derivatives lack reported data, likely due to their specialized research applications .

生物活性

2-Bromo-5-ethynylthiophene is an organobromine compound characterized by a thiophene ring with a bromine atom at the second position and an ethynyl group at the fifth position. Its molecular formula is C₈H₆BrS, and it has a molecular weight of approximately 215.1 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The structure of this compound features a conjugated system that enhances its electronic properties, making it suitable for various applications in materials science and medicinal chemistry. The synthesis typically involves methods such as Sonogashira coupling, where the bromine atom facilitates cross-coupling reactions with alkynes or arylboronic acids .

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed promising antibacterial activity against multidrug-resistant strains of Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |

| 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | TBD | E. coli |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential in anticancer research. A study focusing on glioblastoma cells revealed that certain derivatives exhibited nanomolar inhibition of matrix metalloproteinases (MMPs), which are critical in tumor invasion and metastasis . Specifically, compounds derived from thiophene structures demonstrated anti-invasive activity without significantly affecting cell viability.

Table 2: Inhibition of MMPs by Thiophene Derivatives

| Compound Name | MMP Inhibition (%) | Cell Viability (%) |

|---|---|---|

| Compound 5a | 42.6 | 12.3 |

| Compound 5b | 27.5 | 9.38 |

| Compound 5c | 48.4 | 6.80 |

Structure–Activity Relationship (SAR)

The biological activity of thiophene derivatives is influenced by their structural features. For instance, the presence of halogen substituents like bromine can enhance reactivity and biological efficacy . The dual thiophene moieties have been identified as crucial for the antibacterial activity against resistant strains.

Case Studies

- Antibacterial Efficacy Against XDR Salmonella Typhi :

- Inhibition of Glioblastoma Cell Invasion :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。